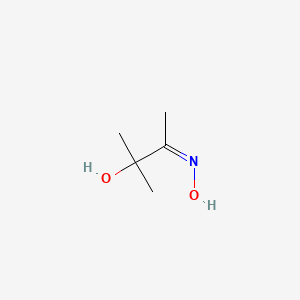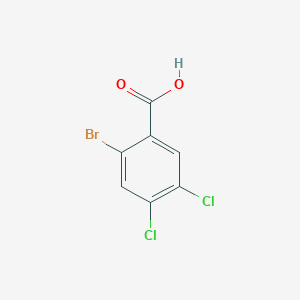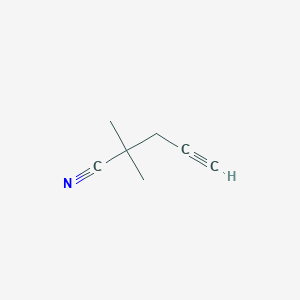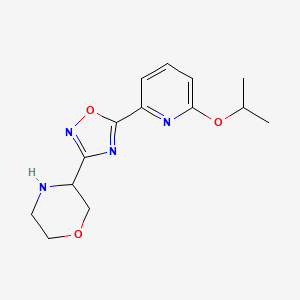![molecular formula C12H22ClN3O3 B14033373 2,2-Dimethyl-3-(8a-methyl-3-oxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)propanoic acid hydrochloride](/img/structure/B14033373.png)
2,2-Dimethyl-3-(8a-methyl-3-oxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)propanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(8A-METHYL-3-OXO-5,6,7,8-TETRAHYDRO-1H-IMIDAZO[1,5-A]PYRAZIN-2-YL)-2,2-DIMETHYL-PROPANOIC ACID HCL is a complex organic compound with a unique structure that includes an imidazo[1,5-a]pyrazine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8A-METHYL-3-OXO-5,6,7,8-TETRAHYDRO-1H-IMIDAZO[1,5-A]PYRAZIN-2-YL)-2,2-DIMETHYL-PROPANOIC ACID HCL typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation of pyrrolo[1,2-a]pyrazines can be achieved through a transition-metal-free strategy involving the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-(8A-METHYL-3-OXO-5,6,7,8-TETRAHYDRO-1H-IMIDAZO[1,5-A]PYRAZIN-2-YL)-2,2-DIMETHYL-PROPANOIC ACID HCL undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(8A-METHYL-3-OXO-5,6,7,8-TETRAHYDRO-1H-IMIDAZO[1,5-A]PYRAZIN-2-YL)-2,2-DIMETHYL-PROPANOIC ACID HCL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 3-(8A-METHYL-3-OXO-5,6,7,8-TETRAHYDRO-1H-IMIDAZO[1,5-A]PYRAZIN-2-YL)-2,2-DIMETHYL-PROPANOIC ACID HCL involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other imidazo[1,5-a]pyrazine derivatives and related heterocyclic compounds. Examples include:
- Pyrrolo[1,2-a]pyrazines
- Imidazole-containing compounds
Uniqueness
What sets 3-(8A-METHYL-3-OXO-5,6,7,8-TETRAHYDRO-1H-IMIDAZO[1,5-A]PYRAZIN-2-YL)-2,2-DIMETHYL-PROPANOIC ACID HCL apart is its unique structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H22ClN3O3 |
|---|---|
Molekulargewicht |
291.77 g/mol |
IUPAC-Name |
3-(8a-methyl-3-oxo-5,6,7,8-tetrahydro-1H-imidazo[1,5-a]pyrazin-2-yl)-2,2-dimethylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C12H21N3O3.ClH/c1-11(2,9(16)17)7-14-8-12(3)6-13-4-5-15(12)10(14)18;/h13H,4-8H2,1-3H3,(H,16,17);1H |
InChI-Schlüssel |
HZRXAMHYIQXNDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CNCCN1C(=O)N(C2)CC(C)(C)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![tert-butyl 3-carbamoyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B14033316.png)




![2,4',5-Trimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14033336.png)



